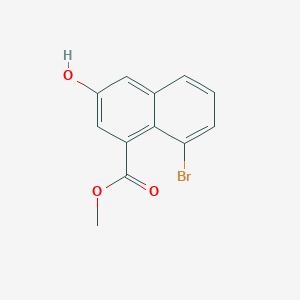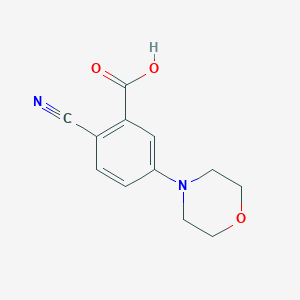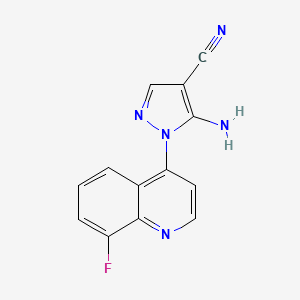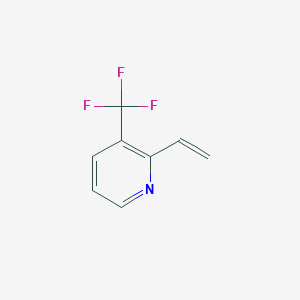
Methyl 8-bromo-3-hydroxy-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-bromo-3-hydroxy-1-naphthoate: is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 8-bromo-3-hydroxy-1-naphthoate can be synthesized through the esterification of 8-bromo-3-hydroxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants overnight to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions would be essential for consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 8-bromo-3-hydroxy-1-naphthoate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 8-bromo-3-hydroxy-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations, making it valuable in synthetic organic chemistry .
Biology and Medicine: Compounds similar to this compound have been studied for their anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific aromatic structures. Its bromine and hydroxyl groups provide sites for further functionalization, making it versatile for various applications .
Mecanismo De Acción
The mechanism by which Methyl 8-bromo-3-hydroxy-1-naphthoate exerts its effects is not fully understood. similar compounds have been shown to interact with cellular pathways involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are crucial in regulating inflammatory responses and other cellular processes .
Comparación Con Compuestos Similares
Methyl 6-bromo-2-naphthoate: Similar in structure but with the bromine atom at a different position, affecting its reactivity and applications.
Methyl 4-bromo-3-hydroxy-2-naphthoate: Another brominated naphthoate with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: Methyl 8-bromo-3-hydroxy-1-naphthoate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both bromine and hydroxyl groups on the naphthalene ring allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H9BrO3 |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
methyl 8-bromo-3-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9BrO3/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6,14H,1H3 |
Clave InChI |
IBVSZFFUNIJLIP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC(=C1)O)C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)

amine](/img/structure/B12859666.png)

![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)

![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)

![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)



